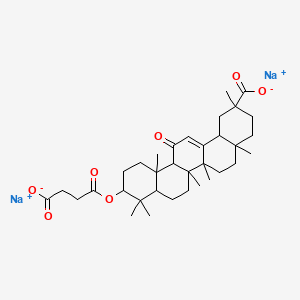

Carbenoxolone Disodium

Description

Propriétés

Numéro CAS |

7421-40-1 |

|---|---|

Formule moléculaire |

C34H48Na2O7 |

Poids moléculaire |

614.7 g/mol |

Nom IUPAC |

disodium;(2R,4aS,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxylatopropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |

InChI |

InChI=1S/C34H50O7.2Na/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6;;/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40);;/q;2*+1/p-2/t21-,23-,24-,27?,30+,31+,32-,33+,34+;;/m0../s1 |

Clé InChI |

BQENDLAVTKRQMS-APCWFDLSSA-L |

SMILES isomérique |

C[C@@]12CC[C@@]3(C(=CC(=O)C4[C@]3(CCC5[C@@]4(CCC(C5(C)C)OC(=O)CCC(=O)[O-])C)C)C1CC(CC2)(C)C(=O)[O-])C.[Na+].[Na+] |

SMILES canonique |

CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)[O-])C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] |

Apparence |

Solid powder |

Autres numéros CAS |

7421-40-1 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

5697-56-3 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

18alpha Carbenoxolone 18alpha Glycyrrhetinic Acid 3beta O Hemisuccinate 18alpha-Carbenoxolone 18alpha-Glycyrrhetinic Acid 3beta-O-Hemisuccinate 3-O-hemisuccinate, Glycyrrhetinic Acid 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic Acid Acid 3-O-hemisuccinate, Glycyrrhetinic Acid 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic Biogastrone Bioral Carbeneoxolone Carbenoxalone Carbenoxolone Carbenoxolone Disodium Salt Carbenoxolone Sodium Carbosan Duogastrone Glycyrrhetinic Acid 3 O hemisuccinate Glycyrrhetinic Acid 3-O-hemisuccinate Pharmaxolon Sanodin |

Origine du produit |

United States |

Foundational & Exploratory

From Licorice Root to Drug: A Technical Guide to the Synthesis of Carbenoxolone Disodium

An in-depth exploration of the journey from the natural precursor in Glycyrrhiza glabra to the synthetically derived active pharmaceutical ingredient, carbenoxolone disodium.

This technical guide provides a comprehensive overview of the synthesis of carbenoxolone disodium, a synthetic derivative of glycyrrhetinic acid with applications in gastroenterology. The process begins with the extraction and isolation of the natural precursor, glycyrrhetinic acid, from the roots of the licorice plant (Glycyrrhiza glabra). Subsequently, a two-step chemical synthesis transforms this triterpenoid into the final active pharmaceutical ingredient. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the process.

Origin: Extraction and Isolation of Glycyrrhetinic Acid from Licorice Root

Carbenoxolone is a synthetic derivative of 18β-glycyrrhetinic acid, a pentacyclic triterpenoid.[1][2][3][4] The primary natural source of this precursor is glycyrrhizin (glycyrrhizic acid), which is the main sweet-tasting and biologically active component of licorice root.[5] Glycyrrhizin, upon hydrolysis, yields glycyrrhetinic acid.

The initial and crucial phase in the synthesis of carbenoxolone disodium is the efficient extraction of glycyrrhizic acid from the roots and stolons of Glycyrrhiza glabra, followed by its hydrolysis to glycyrrhetinic acid. Various methods have been developed for this purpose, with the choice of solvent and extraction conditions significantly impacting the yield and purity of the final precursor.

Experimental Protocol: Extraction and Hydrolysis

Several methods have been reported for the extraction of glycyrrhizic acid and its subsequent conversion to glycyrrhetinic acid. Below are representative protocols.

Method 1: Aqueous Extraction followed by Acid Precipitation

-

Extraction: The coarsely powdered roots of Glycyrrhiza glabra are extracted with boiling water. The aqueous extract is filtered and concentrated to yield a crude licorice extract.[5]

-

Precipitation: The crude extract is redissolved in water, and the pH is adjusted to 3-3.4 with hydrochloric acid (HCl). This acidification causes the precipitation of glycyrrhetinic acid.[5]

-

Isolation: The precipitate is collected by filtration and washed with water to yield crude glycyrrhetinic acid.[5]

Method 2: Solvent Extraction with pH Adjustment

-

Extraction: Powdered licorice (20g) is macerated with a mixture of 50ml acetone and 2ml dilute nitric acid for 2 hours with stirring. The mixture is then filtered.[6]

-

Further Extraction: The remaining plant material (marc) is treated with an additional 20ml of warm acetone and filtered again.[6]

-

Precipitation: The filtrates are combined, and a dilute ammonia solution is added to precipitate ammonium glycyrrhizinate.[6]

-

Isolation: The precipitate is collected, washed with acetone, and dried.[6]

-

Hydrolysis: The ammonium glycyrrhizinate is then subjected to acid hydrolysis (e.g., with sulfuric acid) to yield glycyrrhetinic acid.

Method 3: Optimized Ethanol-Water Extraction

-

Extraction: An optimal extraction can be achieved using a mixture of ethanol and water (30:70, v/v) at 50°C for 60 minutes.[7]

-

Hydrolysis and Isolation: The resulting extract, rich in glycyrrhizic acid, is then subjected to acid hydrolysis and subsequent purification steps as described in the previous methods.

Quantitative Data: Extraction Yields

The yield of glycyrrhizic acid from licorice root can vary significantly depending on the extraction method and the source of the plant material. The following table summarizes reported yields.

| Extraction Method | Solvent System | Yield of Glycyrrhizic Acid | Reference |

| Optimized Dipping Extraction | Ethanol/Water (30:70, v/v) | 2.39 mg/g (0.24%) | [7] |

| CombiFlash Chromatography of 50% Aqueous Ethanol Extract | 50% Aqueous Ethanol | 6.9% | [8] |

| Microwave-Assisted Extraction | Not Specified | 2.16% | [5] |

| Water Extraction at 45°C for 45 minutes | Water | 36.46% (of extract) | [9] |

| Response Surface Methodology Optimized Extraction | Water | up to 54.9% (of extract) |

Synthesis of Carbenoxolone Disodium

The conversion of 18β-glycyrrhetinic acid to carbenoxolone disodium is a two-step process:

-

Esterification: The 3-hydroxyl group of glycyrrhetinic acid is esterified with succinic anhydride to form carbenoxolone (3-O-hemisuccinate of glycyrrhetinic acid).

-

Salt Formation: The two carboxylic acid groups of carbenoxolone are neutralized with a sodium base to yield the disodium salt.

Experimental Protocol: Synthesis and Purification

The following is a representative protocol for the synthesis of carbenoxolone disodium from 18β-glycyrrhetinic acid.

Step 1: Synthesis of Carbenoxolone (18β-Glycyrrhetinic Acid 3-O-Hemisuccinate)

-

Reaction Setup: 18β-glycyrrhetinic acid is dissolved in anhydrous pyridine.

-

Esterification: An equimolar amount of succinic anhydride is added to the solution. The reaction mixture is heated under reflux for several hours. Pyridine acts as both a solvent and a catalyst for the esterification reaction.

-

Work-up: After the reaction is complete, the mixture is cooled, and the excess pyridine is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with dilute hydrochloric acid (to remove any remaining pyridine) and water.

-

Isolation of Crude Product: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude carbenoxolone.

Step 2: Preparation of Carbenoxolone Disodium

-

Dissolution: The crude carbenoxolone is dissolved in a suitable solvent, such as ethanol.

-

Neutralization: A stoichiometric amount (two equivalents) of a sodium base, such as sodium hydroxide or sodium ethoxide in ethanol, is added to the solution with stirring.

-

Precipitation and Isolation: The disodium salt of carbenoxolone, being less soluble in the organic solvent, precipitates out of the solution. The precipitate is collected by filtration.

-

Purification: The crude carbenoxolone disodium is purified by recrystallization. A common solvent system for recrystallization is an ethanol-water mixture. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals of carbenoxolone disodium are formed, which are then collected by filtration and dried.

Quantitative Data: Purity and Yield

| Parameter | Specification | Reference |

| Purity (HPLC) | ≥98% | [1] |

Workflow and Signaling Pathway Diagrams

To visualize the entire process from its natural origin to the final synthetic product, the following diagrams have been generated.

Experimental Workflow

References

- 1. Carbenoxolone disodium | Gap Channels | Tocris Bioscience [tocris.com]

- 2. Analysis of carbenoxolone by ultra-high-performance liquid chromatography tandem mass spectrometry in mouse brain and blood after systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of carbenoxolone on prostaglandin synthesizing and metabolizing enzymes and correlation with gastric mucosal carbenoxolone concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP1165479A1 - Preparation of carvone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ycmou.ac.in [ycmou.ac.in]

- 9. researchgate.net [researchgate.net]

Carbenoxolone Disodium as an inhibitor of 11β-hydroxysteroid dehydrogenase

An In-Depth Technical Guide to Carbenoxolone Disodium as an Inhibitor of 11β-Hydroxysteroid Dehydrogenase

Introduction

Carbenoxolone (CBX) is a synthetic derivative of 18β-glycyrrhetinic acid, a constituent of licorice root, with a triterpenoid steroid-like structure.[1][2] Initially developed for the treatment of peptic, esophageal, and oral ulcers, its therapeutic applications have expanded due to its unique pharmacological properties.[1][2][3] The primary mechanism of action for many of its systemic effects is the inhibition of the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system.[2][4]

The 11β-HSD enzyme exists in two main isoforms with distinct functions:

-

11β-HSD1: This enzyme primarily acts as a reductase, catalyzing the conversion of inactive cortisone to the active glucocorticoid, cortisol, within key metabolic tissues such as the liver, adipose tissue, and the central nervous system.[5][6][7] Its activity locally amplifies intracellular glucocorticoid concentrations.[8]

-

11β-HSD2: This isoform functions as a dehydrogenase, rapidly inactivating cortisol by converting it back to cortisone.[9] It is highly expressed in mineralocorticoid-selective tissues, such as the kidneys, where it prevents cortisol from binding to and activating the mineralocorticoid receptor (MR).[9]

Carbenoxolone is a non-selective inhibitor of both 11β-HSD1 and 11β-HSD2. This dual inhibition is responsible for both its potential therapeutic benefits and its significant adverse effects.[7][10]

Mechanism of Action

Carbenoxolone exerts its effects by blocking the enzymatic activity of 11β-HSD isoforms, which alters the balance of active and inactive glucocorticoids at a tissue-specific level.[4][10]

-

Inhibition of 11β-HSD1: By inhibiting 11β-HSD1, Carbenoxolone decreases the intracellular regeneration of cortisol in target tissues.[7] This action forms the basis for its investigation in treating metabolic disorders. In the liver, this leads to reduced glucose production, while in the brain, it has been linked to improved cognitive function.[6][7][8]

-

Inhibition of 11β-HSD2: The inhibition of 11β-HSD2 in the kidney is the primary cause of Carbenoxolone's adverse effects.[9] Normally, 11β-HSD2 protects the mineralocorticoid receptor from being overwhelmed by cortisol, which circulates at much higher concentrations than aldosterone. When Carbenoxolone blocks this enzyme, cortisol is no longer inactivated and can bind to the mineralocorticoid receptor, mimicking a state of aldosterone excess. This leads to a condition known as pseudohyperaldosteronism, characterized by sodium and water retention, hypokalemia (low potassium), and hypertension.[11][12][13]

The diagram below illustrates the enzymatic conversion of cortisone and cortisol and the inhibitory action of Carbenoxolone.

References

- 1. Carbenoxolone - Wikipedia [en.wikipedia.org]

- 2. What is Carbenoxolone Sodium used for? [synapse.patsnap.com]

- 3. Carbenoxolone: a review of its pharmacological properties and therapeutic efficacy in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]

- 5. Protective effects of carbenoxolone, an 11β-HSD1 inhibitor, against chemical induced dry eye syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the 11 beta-hydroxysteroid dehydrogenase inhibitor carbenoxolone on insulin sensitivity in men with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 11Beta-hydroxysteroid dehydrogenase inhibition improves cognitive function in healthy elderly men and type 2 diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of renal 11beta-hydroxysteroid dehydrogenase in vivo by carbenoxolone in the rat and its relationship to sodium excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo and in vitro effects of carbenoxolone on glucocorticoid receptor binding and glucocorticoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pathogenesis of pseudohyperaldosteronism from carbenoxolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The mechanism of mineralocorticoid action of carbenoxolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. thekingsleyclinic.com [thekingsleyclinic.com]

Carbenoxolone Disodium: A Technical Guide to its Role in Modulating Cellular Communication

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbenoxolone Disodium, a synthetic derivative of glycyrrhetinic acid from licorice root, is a compound of significant interest in cellular communication research.[1] Initially recognized for its therapeutic applications in treating ulcers, its multifaceted mechanisms of action have positioned it as a valuable tool for investigating and modulating fundamental cellular processes.[1][2] This technical guide provides an in-depth exploration of Carbenoxolone's core roles in altering cellular communication, focusing on its impact on gap junctions, key enzymes, and associated signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this versatile compound.

Core Mechanisms of Action

Carbenoxolone Disodium modulates cellular communication primarily through two well-documented mechanisms: the inhibition of gap junction channels and the blockade of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[1][3] These actions have cascading effects on a variety of downstream signaling pathways, influencing processes ranging from intercellular signaling to inflammation and cellular metabolism.

Gap Junction Inhibition

Gap junctions are specialized intercellular channels formed by connexin proteins that facilitate the direct passage of ions and small molecules between adjacent cells.[1] Carbenoxolone is a broad-spectrum, reversible blocker of these channels, thereby disrupting gap junctional intercellular communication (GJIC).[4][5] This blockade is a cornerstone of its effects on synchronized cellular activity and signaling.

Beyond connexin-formed gap junctions, Carbenoxolone also inhibits pannexin channels, which are structurally similar to connexins and are involved in ATP release and paracrine signaling.[6][7] The inhibition of both connexin and pannexin channels underscores Carbenoxolone's potent ability to uncouple cells and modulate their communication with the microenvironment.

dot

References

- 1. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]

- 2. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analgesic and anti-inflammatory properties of carbenoxolone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel carbazole attenuates vascular remodeling through STAT3/CIAPIN1 signaling in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Potential of Carbenoxolone Disodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbenoxolone Disodium, a synthetic derivative of glycyrrhetinic acid, has long been recognized for its therapeutic effects in treating peptic ulcers. However, a growing body of evidence has illuminated its significant anti-inflammatory properties, positioning it as a molecule of interest for a range of inflammatory conditions. This technical guide provides an in-depth exploration of the multifaceted anti-inflammatory mechanisms of Carbenoxolone Disodium, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of Carbenoxolone Disodium's potential as a novel anti-inflammatory agent.

Core Mechanisms of Anti-Inflammatory Action

Carbenoxolone Disodium exerts its anti-inflammatory effects through several distinct yet interconnected mechanisms:

-

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This is a primary mechanism where Carbenoxolone Disodium inhibits the enzyme 11β-HSD1, which is responsible for the conversion of inactive cortisone to the potent anti-inflammatory glucocorticoid, cortisol, at a local level. By increasing the intracellular concentration of active glucocorticoids, Carbenoxolone Disodium effectively enhances the endogenous anti-inflammatory response.

-

Blockade of Gap Junctions: Carbenoxolone Disodium is a well-established inhibitor of gap junction intercellular communication, which is mediated by connexin proteins. In inflammatory states, gap junctions can propagate pro-inflammatory signals between cells. By blocking these channels, Carbenoxolone Disodium can curtail the spread of inflammation and associated cellular damage.

-

Inhibition of High Mobility Group Box 1 (HMGB1) Release: HMGB1 is a potent pro-inflammatory cytokine that is released by activated immune cells and necrotic cells. Carbenoxolone Disodium has been demonstrated to inhibit the active secretion of HMGB1 from inflammatory cells, thereby dampening the inflammatory cascade.

-

Modulation of the NLRP3 Inflammasome and NF-κB Pathway: The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines such as IL-1β. Carbenoxolone Disodium has been shown to suppress the activation of the NLRP3 inflammasome, an effect that is linked to its ability to inhibit the upstream nuclear factor-kappa B (NF-κB) signaling pathway.[1]

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of Carbenoxolone Disodium have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative findings.

| Target | Assay/Model | Concentration/Dose | Effect | Reference |

| 11β-HSD1 | In vitro (liver homogenates) | 0.4 µmol/L | 21% reduction in cortisone to cortisol conversion | [2] |

| 0.8 µmol/L | 48% reduction in cortisone to cortisol conversion | [2] | ||

| 1.6 µmol/L | 82% reduction in cortisone to cortisol conversion | [2] | ||

| 3.2 µmol/L | 95% reduction in cortisone to cortisol conversion | [2] | ||

| 11β-HSD1 | In vivo (obese rats) | 50 mg/kg (s.c.) | ~70% decrease in hepatic 11β-HSD1 activity | [3] |

| 50 mg/kg (s.c.) | ~60% decrease in adipose tissue 11β-HSD1 activity | [3] |

| Inflammatory Model | Animal | Treatment | Key Findings | Reference |

| Monocrotaline-induced pulmonary inflammation | Rat | 20 µg/kg/day (i.p.) for 28 days | Significant decrease in IL-1β, IL-6, and TNF-α in lung tissues. Significant decrease in CD3+ and CD4+ T cell accumulation in the lungs. | [4] |

| Ovalbumin-induced allergic airway inflammation | Mouse | 5 mg/ml (inhalation) | Marked alleviation of airway hyperreactivity. Prevention of the increase in IL-4 and IL-5 in bronchoalveolar lavage fluid. | [5] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not specified | Significantly reversed EAE severity and pathology. Markedly reduced production of IL-23 and IL-17 in the cortex. | [6] |

| High-fat diet-induced hepatic inflammation | Mouse | 15 mg/kg/day (gavage) for 12 weeks | Significantly decreased serum levels of IL-6 and TNF-α. | [7] |

Signaling Pathways and Molecular Interactions

The anti-inflammatory actions of Carbenoxolone Disodium can be visualized through its modulation of key signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Carbenoxolone Disodium's anti-inflammatory properties.

11β-HSD1 Activity Assay

This protocol is adapted from studies evaluating the inhibitory effect of carbenoxolone on 11β-HSD1 activity in tissue homogenates.[2]

-

Objective: To quantify the inhibition of 11β-HSD1-mediated conversion of cortisone to cortisol by Carbenoxolone Disodium.

-

Materials:

-

Tissue homogenates (e.g., liver, adipose tissue)

-

Carbenoxolone Disodium stock solution

-

Cortisone (substrate)

-

[³H]-Cortisone (radiolabeled substrate)

-

NADPH (cofactor)

-

Scintillation fluid

-

Ethyl acetate

-

Phosphate buffer

-

-

Procedure:

-

Prepare tissue homogenates in phosphate buffer.

-

Pre-incubate the homogenates with varying concentrations of Carbenoxolone Disodium (e.g., 0.4, 0.8, 1.6, 3.2 µmol/L) or vehicle control for a specified time (e.g., 15 minutes) at 37°C.[2]

-

Initiate the enzymatic reaction by adding a mixture of cortisone and [³H]-cortisone, along with NADPH.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., ice-cold ethyl acetate).

-

Extract the steroids using ethyl acetate.

-

Separate the radiolabeled cortisol from cortisone using thin-layer chromatography (TLC).

-

Quantify the amount of [³H]-cortisol formed using a scintillation counter.

-

Calculate the percentage inhibition of 11β-HSD1 activity at each Carbenoxolone Disodium concentration relative to the vehicle control.

-

Scrape-Loading Dye Transfer Assay for Gap Junction Communication

This protocol is a standard method to assess gap junctional intercellular communication (GJIC) and its inhibition by Carbenoxolone Disodium.[8][9]

-

Objective: To visualize and quantify the inhibition of dye transfer through gap junctions by Carbenoxolone Disodium.

-

Materials:

-

Cultured cells known to form gap junctions (e.g., astrocytes, endothelial cells)

-

Carbenoxolone Disodium stock solution

-

Lucifer Yellow or Calcein-AM (gap junction-permeable fluorescent dye)

-

Rhodamine dextran (gap junction-impermeable fluorescent dye, for control)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Surgical scalpel or needle

-

Fluorescence microscope

-

-

Procedure:

-

Culture cells to confluency on glass coverslips.

-

Pre-treat the cells with Carbenoxolone Disodium (e.g., 50-100 µM) or vehicle for a specified duration (e.g., 30-60 minutes).

-

Wash the cells with PBS.

-

Create a "scrape" or incision in the cell monolayer using a scalpel or needle in the presence of a solution containing both Lucifer Yellow and Rhodamine dextran.

-

Incubate for a short period (e.g., 2-5 minutes) to allow dye uptake by the cells along the scrape line.

-

Wash the cells extensively with PBS to remove extracellular dye.

-

Incubate the cells in fresh culture medium for a period (e.g., 5-10 minutes) to allow for dye transfer to adjacent cells.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Visualize the cells using a fluorescence microscope.

-

Quantify the extent of Lucifer Yellow transfer from the scrape line to neighboring cells in both the Carbenoxolone-treated and control groups. Rhodamine dextran should remain confined to the initially loaded cells.

-

HMGB1 Release Assay (ELISA)

This protocol outlines the measurement of HMGB1 in cell culture supernatants following treatment with an inflammatory stimulus and Carbenoxolone Disodium.[10]

-

Objective: To determine the effect of Carbenoxolone Disodium on the release of HMGB1 from stimulated inflammatory cells.

-

Materials:

-

Inflammatory cells (e.g., RAW 264.7 macrophages)

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

Carbenoxolone Disodium stock solution

-

Cell culture medium

-

HMGB1 ELISA kit

-

-

Procedure:

-

Plate the inflammatory cells and allow them to adhere.

-

Pre-treat the cells with various concentrations of Carbenoxolone Disodium or vehicle for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 16-24 hours).

-

Collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

Measure the concentration of HMGB1 in the supernatants using a commercially available HMGB1 ELISA kit, following the manufacturer's instructions.

-

Compare the levels of HMGB1 in the supernatants of Carbenoxolone-treated cells to those of the LPS-stimulated control group.

-

NLRP3 Inflammasome Activation Assay (Western Blot)

This protocol describes the detection of key components of the activated NLRP3 inflammasome by Western blotting.[11][12]

-

Objective: To assess the inhibitory effect of Carbenoxolone Disodium on NLRP3 inflammasome activation.

-

Materials:

-

Immune cells (e.g., bone marrow-derived macrophages)

-

LPS (priming agent)

-

ATP or nigericin (NLRP3 activator)

-

Carbenoxolone Disodium stock solution

-

Lysis buffer

-

Protein assay reagents

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-NLRP3, anti-ASC, anti-caspase-1, anti-IL-1β)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Prime the immune cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

-

Pre-treat the primed cells with Carbenoxolone Disodium or vehicle for 1 hour.

-

Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 30-60 minutes.

-

Lyse the cells and collect the cell lysates.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then probe with primary antibodies against NLRP3, ASC, cleaved caspase-1 (p20), and cleaved IL-1β (p17).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of Carbenoxolone Disodium on the expression and cleavage of inflammasome components.

-

Experimental Workflow Overview

The investigation of Carbenoxolone Disodium's anti-inflammatory properties typically follows a structured workflow, from in vitro mechanistic studies to in vivo validation.

Conclusion

Carbenoxolone Disodium presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to inhibit 11β-HSD1, block gap junctions, suppress HMGB1 release, and modulate the NLRP3 inflammasome underscores its potential for therapeutic intervention in a variety of inflammatory diseases. The data and protocols presented in this guide offer a solid foundation for further research and development of Carbenoxolone Disodium as a novel anti-inflammatory therapeutic. Future investigations should focus on elucidating the precise interplay between its various mechanisms of action and on conducting well-designed clinical trials to translate these promising preclinical findings into tangible benefits for patients.

References

- 1. Analgesic and anti-inflammatory properties of carbenoxolone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carbenoxolone decreases monocrotaline-induced pulmonary inflammation and pulmonary arteriolar remodeling in rats by decreasing the expression of connexins in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhaled carbenoxolone prevents allergic airway inflammation and airway hyperreactivity in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Effects of Carbenoxolone against Experimental Autoimmune Encephalomyelitis in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbenoxolone ameliorates hepatic lipid metabolism and inflammation in obese mice induced by high fat diet via regulating the JAK2/STAT3 signaling pathway [pubmed.ncbi.nlm.nih.gov]

- 8. Scrape Loading Dye Assay - NCMIR Wiki - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]

- 9. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbenoxolone Blocks Endotoxin-Induced Protein Kinase R (PKR) Activation and High Mobility Group Box 1 (HMGB1) Release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]

- 12. pubcompare.ai [pubcompare.ai]

The Dawn of a Mucosal Defender: The Historical Development and Initial Therapeutic Applications of Carbenoxolone

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbenoxolone, a synthetic derivative of glycyrrhetinic acid—a constituent of licorice root—emerged in the mid-20th century as a pioneering therapeutic agent for the management of peptic ulcers.[1] Its unique mechanism of action, centered on the potentiation of mucosal defense mechanisms rather than the neutralization or suppression of gastric acid, represented a significant paradigm shift in the treatment of gastrointestinal disorders. This technical guide provides an in-depth exploration of the historical development, initial chemical synthesis, and early therapeutic applications of Carbenoxolone, with a focus on the quantitative data and experimental methodologies from seminal studies.

Historical Development and Initial Synthesis

The journey of Carbenoxolone began with the long-recognized medicinal properties of licorice (Glycyrrhiza glabra), which has been used for centuries in traditional medicine for a variety of ailments, including stomach complaints. Scientific investigation in the 20th century identified glycyrrhetinic acid as a key active component. Carbenoxolone, the disodium salt of the hemisuccinate of 18β-glycyrrhetinic acid, was synthesized to enhance the therapeutic properties of the natural compound.

Initial Chemical Synthesis

The initial synthesis of Carbenoxolone involved the esterification of glycyrrhetinic acid with succinic anhydride. The following is a generalized representation of the synthesis process based on available patent literature:

-

Reaction Setup: Glycyrrhetinic acid is dissolved in a suitable solvent, such as pyridine or another organic solvent capable of dissolving the reactants and acting as a catalyst.

-

Esterification: Succinic anhydride is added to the solution, and the mixture is heated under reflux to facilitate the esterification reaction at the 3-hydroxyl group of the glycyrrhetinic acid.

-

Isolation and Purification: After the reaction is complete, the solvent is removed, and the resulting crude Carbenoxolone is purified. This is typically achieved through a series of extractions and recrystallizations.

-

Salt Formation: The purified Carbenoxolone acid is then converted to its disodium salt by treatment with a sodium base, such as sodium hydroxide or sodium bicarbonate, to improve its solubility and stability for pharmaceutical formulation.

Initial Therapeutic Use: Peptic Ulcer Disease

Carbenoxolone was primarily investigated and subsequently approved for the treatment of gastric and duodenal ulcers.[2] Early clinical trials demonstrated its efficacy in promoting the healing of these lesions.

Quantitative Data from Early Clinical Trials

The following tables summarize the quantitative data from some of the early double-blind, placebo-controlled clinical trials of Carbenoxolone in the treatment of gastric and duodenal ulcers.

Table 1: Efficacy of Carbenoxolone in Gastric Ulcer Healing

| Study | Dosage Regimen | Treatment Duration | Healing Rate (Carbenoxolone) | Healing Rate (Placebo) | p-value |

| Schwamberger K, Reissigl H (1980)[3] | Not specified in abstract | 4 or 6 weeks | Statistically significant improvement | - | < 0.05 |

| Nagy GS (1978)[4] | Not specified in abstract | 6 weeks | 66.7% (14 out of 21 patients) | 30.4% (7 out of 23 patients) | < 0.016 |

Table 2: Efficacy of Carbenoxolone in Duodenal Ulcer Healing

| Study | Dosage Regimen | Treatment Duration | Healing Rate (Carbenoxolone) | Healing Rate (Placebo) | Notes |

| A double-blind trial (1970)[5] | 50 mg four times a day | 12 weeks | Slight, clinically insignificant trend in favor of Carbenoxolone | - | 57 out of 100 patients completed the trial. |

Table 3: Common Dosage Regimens in Early Clinical Trials

| Indication | Dosage |

| Gastric Ulcer | 100 mg three times daily for the first week, followed by 50 mg three times daily.[2] |

| Duodenal Ulcer | 50 mg four times daily (in special positioned-release capsules).[2] |

Experimental Protocols

Representative Clinical Trial Protocol for Gastric Ulcer

-

Patient Selection:

-

Inclusion Criteria: Adult patients with a confirmed diagnosis of benign gastric ulcer, typically through endoscopic examination.

-

Exclusion Criteria: Patients with malignant ulcers, severe concomitant diseases (e.g., cardiac, renal, or hepatic failure), and contraindications to Carbenoxolone (e.g., hypertension, hypokalemia).

-

-

Study Design:

-

A multi-center, randomized, double-blind, placebo-controlled trial.

-

Patients are randomly allocated to receive either Carbenoxolone or a matching placebo.

-

-

Treatment Regimen:

-

The experimental group receives Carbenoxolone tablets at a specified dosage (e.g., 100 mg three times daily for one week, followed by 50 mg three times daily for the remainder of the trial).

-

The control group receives identical-looking placebo tablets on the same schedule.

-

-

Efficacy Assessment:

-

The primary endpoint is the healing of the gastric ulcer, as assessed by endoscopy at the beginning and end of the treatment period (e.g., 4 or 6 weeks).

-

Ulcer healing is defined as the complete disappearance of the ulcer crater. In some studies, the size of the ulcer is measured.

-

Secondary endpoints may include symptomatic improvement (e.g., reduction in pain and dyspepsia) and the incidence of relapse.

-

-

Safety Monitoring:

-

Patients are monitored for adverse effects, with particular attention to the known mineralocorticoid-like side effects of Carbenoxolone.

-

This includes regular monitoring of blood pressure, body weight, and serum electrolytes (especially potassium).

-

-

Statistical Analysis:

-

The healing rates between the Carbenoxolone and placebo groups are compared using appropriate statistical tests (e.g., Chi-squared test or Fisher's exact test).

-

A p-value of less than 0.05 is typically considered statistically significant.

-

Mechanism of Action: Inhibition of 11β-Hydroxysteroid Dehydrogenase

The primary mechanism by which Carbenoxolone is understood to exert its therapeutic effect in peptic ulcer disease is through the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[1] This enzyme is responsible for the conversion of active cortisol to inactive cortisone.

By inhibiting 11β-HSD in the gastric mucosa, Carbenoxolone increases the local concentration of cortisol.[1] Cortisol has anti-inflammatory effects and is believed to enhance the local synthesis of prostaglandins. Prostaglandins, in turn, play a crucial role in maintaining mucosal integrity by:

-

Stimulating the secretion of protective mucus and bicarbonate.

-

Increasing mucosal blood flow.

-

Promoting epithelial cell proliferation and restitution.

This multifaceted enhancement of the mucosal defense barrier helps to protect the gastric lining from the damaging effects of acid and pepsin, thereby facilitating ulcer healing.

Visualizing the Signaling Pathway

Caption: Mechanism of action of Carbenoxolone in promoting ulcer healing.

Experimental Workflow for Investigating 11β-HSD Inhibition

The following is a generalized workflow for an in vitro experiment to determine the inhibitory effect of Carbenoxolone on 11β-HSD.

References

- 1. What is Carbenoxolone Sodium used for? [synapse.patsnap.com]

- 2. Carbenoxolone: a review of its pharmacological properties and therapeutic efficacy in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbenoxolone patients with gastric ulcers. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of carbenoxolone sodium in the treatment of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A double-blind trial of carbenoxolone sodium capsules in the treatment of duodenal ulcer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Application of Carbenoxolone Disodium in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbenoxolone Disodium, a synthetic derivative of glycyrrhetinic acid from licorice root, is a versatile compound utilized in in vitro cell culture studies for its multifaceted inhibitory properties.[1][2] It is widely recognized as a potent inhibitor of gap junction communication, pannexin channels, and, more recently, has been identified as a novel inhibitor of histone deacetylase 6 (HDAC6).[3][4][5] These inhibitory activities make Carbenoxolone Disodium a valuable tool for investigating a wide range of cellular processes, including cell proliferation, migration, apoptosis, and intercellular communication. Its applications span various research areas, from cancer biology to neurobiology and beyond.

This document provides detailed application notes and protocols for the in vitro use of Carbenoxolone Disodium in cell culture, designed to assist researchers in effectively incorporating this compound into their experimental workflows.

Mechanisms of Action

Carbenoxolone Disodium exerts its effects on cells through several key mechanisms:

-

Gap Junction Inhibition: It acts as an uncoupling agent for gap junctions, which are intercellular channels formed by connexin proteins that allow for the direct passage of small molecules and ions between adjacent cells.[6][7] By blocking this communication, Carbenoxolone can be used to study the role of gap junctions in various physiological and pathological processes.

-

Pannexin Channel Blockade: Carbenoxolone also inhibits pannexin channels, which are large-pore channels involved in ATP release and paracrine signaling.[5][8][9] This inhibition is particularly useful for studying processes like inflammation and synaptic plasticity.[10][11]

-

HDAC6 Inhibition: Recent studies have identified Carbenoxolone Disodium as a novel and selective inhibitor of HDAC6, an enzyme involved in the deacetylation of non-histone proteins like α-tubulin.[3][12] This discovery has opened up new avenues for its use in cancer research, particularly in studying cell migration and metastasis.[3]

-

11β-hydroxysteroid dehydrogenase (11β-HSD) Inhibition: Carbenoxolone is also known to inhibit 11β-HSD, an enzyme involved in glucocorticoid metabolism.[4][5]

Data Presentation: Quantitative Effects of Carbenoxolone Disodium

The following tables summarize the quantitative data on the effects of Carbenoxolone Disodium in various in vitro models.

Table 1: IC50 Values of Carbenoxolone Disodium in Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

| MGC-803 | Gastric Cancer | 48 h | 3.537 ± 0.441 | [3] |

| HGC-27 | Gastric Cancer | 48 h | 6.198 ± 0.725 | [3] |

| GES-1 (Normal) | Normal Gastric Epithelial | 48 h | > 32 | [3] |

| K562 | Leukemia | 48 h | ~150 | [13] |

Table 2: Inhibitory Activity of Carbenoxolone Disodium

| Target | Assay | IC50 (µM) | Reference |

| HDAC6 | Enzyme Activity Assay | 0.772 ± 0.081 | [3] |

Table 3: Effective Concentrations and Observed Effects of Carbenoxolone Disodium

| Cell Line | Concentration (µM) | Incubation Time | Observed Effect | Reference |

| MGC-803 | 0.25 - 32 | 48 h | Inhibition of proliferation | [3] |

| MGC-803 | Not specified | 48 h | Inhibition of migration (Transwell assay) | [3] |

| HaCaT | 6 - 150 | 48 h (pre-treatment 1h) | Inhibition of Vaccinia virus replication | [6] |

| K562 | 50 - 300 | 12, 24, 48 h | Inhibition of growth and viability | [13] |

| K562 | 150 | 2 - 4 h | Down-regulation of survivin and survin-ΔEx3 | [14] |

| Primary myoblasts | 10 - 100 (25 optimal) | 24 h pre-treatment, then during differentiation (6-72h) | Inhibition of pannexin channels | [8] |

| PC12 | 0.5 - 2 | Pre-treatment | Increased cell viability against SGD-induced apoptosis | [15] |

| Bovine Aortic Endothelial Cells (BAEC) | 100 | 6 h | Increased Cx43 expression | [2] |

| Mesenchymal Stem Cells (MSCs) | 100 | 3, 6, 12, 24 h pre-treatment | Inhibition of mechanical stress-induced osteogenic differentiation | [16] |

Experimental Protocols

Protocol 1: Preparation of Carbenoxolone Disodium Stock Solution

It is crucial to prepare a fresh stock solution of Carbenoxolone Disodium for each experiment.

-

Molecular Weight: The molecular weight of Carbenoxolone Disodium is 614.72 g/mol .[4]

-

Solubility:

-

Preparation of a 10 mM Stock Solution in DMSO: a. Weigh out 6.15 mg of Carbenoxolone Disodium powder. b. Dissolve the powder in 1 mL of high-quality, anhydrous DMSO. c. Use ultrasonic treatment and gentle warming to ensure complete dissolution.

-

Storage: Store the stock solution at -20°C for up to 6 months or at -80°C for up to 1 year.[6] Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on gastric cancer cells.[3]

-

Cell Seeding: Seed cells (e.g., MGC-803, HGC-27, GES-1) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with a gradient of Carbenoxolone Disodium concentrations (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 16, and 32 µM) for 48 hours.

-

MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate at 37°C for 4 hours, or until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value can be determined using appropriate software.[3]

Protocol 3: Transwell Migration Assay

This protocol is designed to assess the effect of Carbenoxolone Disodium on cancer cell migration.[3]

-

Cell Preparation: Culture cells to 80-90% confluency. The day before the experiment, starve the cells in a serum-free medium for 24 hours.

-

Chamber Setup: a. Place 8.0 µm pore size Transwell inserts into a 24-well plate. b. Add 600 µL of complete medium (containing 20% FBS) with the desired concentration of Carbenoxolone Disodium to the lower chamber.

-

Cell Seeding: Resuspend the starved cells in a serum-free medium containing the corresponding concentration of Carbenoxolone Disodium. Seed 1 x 10⁵ cells in 200 µL of this suspension into the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate at 37°C for 48 hours.

-

Cell Removal: After incubation, use a cotton swab to gently remove the non-migrated cells from the upper surface of the insert.

-

Fixation and Staining: a. Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 30 minutes. b. Stain the cells with 0.1% crystal violet for 30 minutes.

-

Washing: Wash the inserts with PBS until the background is clear.

-

Imaging and Quantification: Take images of the migrated cells using an inverted microscope. Count the number of migrated cells in several random fields to quantify the migration.

Protocol 4: Western Blot Analysis for HDAC6 Activity

This protocol assesses the inhibitory effect of Carbenoxolone Disodium on HDAC6 by measuring the acetylation of its substrate, α-tubulin.[3]

-

Cell Lysis: Treat cells with Carbenoxolone Disodium for the desired time. Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-α-tubulin, total α-tubulin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the level of acetylated-α-tubulin to total α-tubulin and the loading control. An increase in the ratio of acetylated-α-tubulin to total α-tubulin indicates HDAC6 inhibition.

Visualizations: Signaling Pathways and Experimental Workflows

Carbenoxolone Disodium Signaling Pathways

Caption: Signaling pathways modulated by Carbenoxolone Disodium.

Experimental Workflow for Assessing Anti-Cancer Effects

Caption: Workflow for evaluating Carbenoxolone's anti-cancer effects.

Logical Relationship of Carbenoxolone's Inhibitory Actions

Caption: Carbenoxolone's targets and their cellular consequences.

Conclusion

Carbenoxolone Disodium is a powerful and multi-functional inhibitor for in vitro cell culture research. Its ability to target distinct cellular components like gap junctions, pannexin channels, and HDAC6 makes it an invaluable tool for dissecting complex cellular processes. The provided protocols and data offer a solid foundation for researchers to design and execute experiments aimed at exploring the diverse biological roles of these targets. As with any pharmacological agent, it is essential to perform dose-response and time-course experiments to determine the optimal conditions for the specific cell type and experimental question being addressed.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Carbenoxolone disodium | Gap Channels | Tocris Bioscience [tocris.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Carbenoxolone Disodium [bio-protocol.org]

- 9. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gastric Cancer and Carbenoxolone - LKT Labs [lktlabs.com]

- 13. Carbenoxolone induces apoptosis and inhibits survivin and survivin-ΔEx3 genes expression in human leukemia K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carbenoxolone induces apoptosis and inhibits survivin and survivin-ΔEx3 genes expression in human leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Licorice extract and carbenoxolone protect PC12 cells against serum/glucose deprivation-induced apoptosis through modulation of caspase-3 and PARP activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols for Carbenoxolone Disodium in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbenoxolone Disodium, a derivative of glycyrrhetinic acid from licorice root, is a versatile compound with a range of biological activities. It is primarily known as an inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme that converts inactive cortisone to active cortisol, thereby amplifying glucocorticoid action. Additionally, Carbenoxolone is a well-documented blocker of gap junction communication, which is crucial for intercellular signaling. Recent studies have also suggested its role as an inhibitor of histone deacetylase 6 (HDAC6) and an modulator of the FOXO3 transcription factor. These diverse mechanisms of action make Carbenoxolone a valuable tool for in vivo research in various therapeutic areas, including oncology, neurology, and metabolic diseases.

This document provides detailed application notes and protocols for the use of Carbenoxolone Disodium in animal models, based on a review of published studies.

Data Presentation: Quantitative In Vivo Study Parameters

The following tables summarize the quantitative data from various in vivo studies using Carbenoxolone Disodium in different animal models.

| Animal Model | Disease/Condition | Species/Strain | Dosage | Administration Route | Key Findings | Reference |

| Gastric Cancer Lung Metastasis | Cancer | BALB/c nude mice | 25 and 50 mg/kg/day | Oral | Inhibited lung metastasis of gastric cancer cells in a dose-dependent manner. | [1] |

| Epilepsy | Seizures | Wistar rats | 50 mM, 4 µL | Intracortical | Reduced the severity of epileptiform activity. | [2][3] |

| Epilepsy | Seizures | Rats | up to 100 mg/kg | Systemic | Reduces seizure-related synchronization. | [2] |

| Epilepsy | Seizures | Sprague-Dawley rats | 50 mg/kg for 3 days | Intraperitoneal | Reduced the number of spontaneous recurrent seizures. | [4] |

| Epilepsy | Seizures | Genetically epilepsy-prone rats (GEPRs) | 5-30 mg/kg | Intravenous or Intraperitoneal | Decreased seizure severity and increased latency to seizure onset. | [5] |

| Epilepsy | Seizures | Mice | 200 and 300 mg/kg | Intraperitoneal | Prolonged seizure onset time and decreased seizure duration. | [6][7] |

| Metabolic Syndrome and Atherosclerosis | Metabolic Disease | LDLR(-/-) and A(y)/a;LDLR(-/-) mice | Not specified | Subcutaneous | Decreased weight gain, reduced body fat mass, and attenuated atherosclerotic lesion formation. | [8] |

| Parkinson's Disease | Neurodegeneration | Rotenone-induced rat model | 20 mg/kg/day for 4 weeks | Intranasal | Improved motor function, increased dopamine levels, and reduced neuroinflammation. | [9][10] |

| Pain (Nociception) | Pain | Wistar rats | 1 nM/10 µL | Intrathecal | Reduced formalin-induced neurogenic and inflammatory pain. | [11][12] |

| Intestinal Maturation | Development | Rats | Not specified | Not specified | Accelerated intestinal growth and structural maturation. | [13] |

Experimental Protocols

Oral Administration Protocol for Gastric Cancer Studies in Mice

This protocol is based on a study investigating the effect of Carbenoxolone Disodium on lung metastasis of gastric cancer cells in BALB/c nude mice.[1]

Materials:

-

Carbenoxolone Disodium

-

Vehicle (e.g., sterile saline or water)

-

MGC-803 human gastric cancer cells

-

BALB/c nude mice (5-6 weeks old)

-

Oral gavage needles (20-22 gauge)

-

Syringes

Procedure:

-

Animal Model Establishment:

-

Culture MGC-803 cells under standard conditions.

-

To establish the lung metastasis model, inject approximately 1 x 10^6 MGC-803 cells suspended in sterile PBS into the tail vein of each mouse.

-

-

Animal Grouping and Dosing:

-

Randomly divide the mice into three groups:

-

Vehicle control group

-

Carbenoxolone Disodium 25 mg/kg/day group

-

Carbenoxolone Disodium 50 mg/kg/day group

-

-

Prepare the Carbenoxolone Disodium solutions in the chosen vehicle. The concentration should be calculated based on the average weight of the mice to ensure a consistent dosing volume (typically 5-10 mL/kg).

-

Administer the respective treatments daily via oral gavage.

-

-

Monitoring and Endpoint:

-

Monitor the mice for changes in body weight, general health, and any signs of toxicity.

-

The study duration will depend on the experimental design, but is typically several weeks.

-

At the end of the study, euthanize the mice and harvest the lungs.

-

Count the number of metastatic nodules on the lung surface to assess the effect of the treatment.

-

Intraperitoneal Administration Protocol for Epilepsy Studies in Rats

This protocol is adapted from a study on the anticonvulsant effects of Carbenoxolone in a pilocarpine-induced chronic epilepsy model in rats.[4]

Materials:

-

Carbenoxolone Disodium

-

Sterile saline

-

Pilocarpine

-

Sprague-Dawley rats (adult male, 180-220 g)

-

Syringes and needles (23-25 gauge)

Procedure:

-

Animal Grouping and Pre-treatment:

-

Divide the rats into two groups:

-

Control group (pre-treated with saline)

-

Carbenoxolone group (pre-treated with Carbenoxolone Disodium)

-

-

For the Carbenoxolone group, administer Carbenoxolone Disodium at a dose of 50 mg/kg via intraperitoneal (IP) injection twice a day (e.g., 8:00 am and 8:00 pm) for 3 consecutive days.

-

For the control group, administer an equivalent volume of sterile saline following the same injection schedule.

-

-

Induction of Epilepsy:

-

Following the pre-treatment period, induce status epilepticus by administering pilocarpine according to established protocols.

-

-

Monitoring and Analysis:

-

Monitor the rats for seizure activity, including the number and duration of spontaneous recurrent seizures.

-

Electroencephalogram (EEG) recordings can be used for a more detailed analysis of seizure activity.

-

At the end of the experiment, brain tissue can be collected for further analysis, such as examining the expression of connexins.

-

Intranasal Administration Protocol for Parkinson's Disease Studies in Rats

This protocol is based on a study evaluating a novel nose-to-brain delivery of Carbenoxolone in a rotenone-induced rat model of Parkinson's disease.[9][10]

Materials:

-

Carbenoxolone Disodium (or a nano-formulation for enhanced delivery)

-

Vehicle (e.g., saline or a specific formulation buffer)

-

Rotenone

-

Adult rats

-

Micropipette with fine tips

Procedure:

-

Induction of Parkinson's Disease Model:

-

Induce Parkinson's-like symptoms in rats by administering rotenone according to established protocols.

-

-

Animal Grouping and Dosing:

-

Divide the rats into experimental groups:

-

Control group (receiving vehicle)

-

Carbenoxolone treatment group

-

-

Prepare the Carbenoxolone solution or formulation.

-

Administer the treatment intranasally at a dose equivalent to 20 mg/kg/day for a period of four weeks.

-

To administer, gently restrain the rat and instill small droplets of the solution into each nostril, allowing the animal to inhale the liquid. Alternate between nostrils.

-

-

Behavioral and Biochemical Analysis:

-

Throughout the study, perform behavioral tests to assess motor function, coordination, and balance.

-

At the end of the study, collect brain tissue to measure neurotransmitter levels (e.g., dopamine) and markers of neuroinflammation, oxidative stress, and apoptosis.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways of Carbenoxolone Disodium

Carbenoxolone Disodium exerts its effects through multiple signaling pathways. The diagrams below illustrate the key mechanisms of action.

Caption: Key signaling pathways modulated by Carbenoxolone Disodium.

Experimental Workflow for In Vivo Studies

The following diagram outlines a general experimental workflow for conducting in vivo studies with Carbenoxolone Disodium.

Caption: General experimental workflow for in vivo Carbenoxolone studies.

References

- 1. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell–cell interaction - Wikipedia [en.wikipedia.org]

- 3. The Anti-Epileptic Effects of Carbenoxolone In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticonvulsant Effect of Carbenoxolone on Chronic Epileptic Rats and Its Mechanism Related to Connexin and High-Frequency Oscillations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticonvulsant effects of carbenoxolone in genetically epilepsy prone rats (GEPRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticonvulsant, sedative and muscle relaxant effects of carbenoxolone in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel Nose-to-brain delivery of carbenoxolone via mucoadhesive solid lipid nanoparticles for Parkinson's symptoms management: In vitro and in vivo evaluation in a rotenone-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of intrathecal carbenoxolone treatment on nociception and analgesia in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carbenoxolone accelerates maturation of rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Carbenoxolone Disodium in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Carbenoxolone Disodium (CBX) as a gap junction blocker in patch clamp electrophysiology studies. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes quantitative data, and addresses the critical considerations of off-target effects.

Introduction

Carbenoxolone, a derivative of glycyrrhetinic acid, is a widely used pharmacological agent to block gap junction channels formed by connexin proteins.[1][2] Gap junctions are intercellular channels crucial for direct cell-to-cell communication, allowing the passage of ions and small molecules, thereby playing a vital role in coordinating cellular activities in various tissues, including the nervous system and the heart.[3][4] In patch clamp electrophysiology, CBX is applied to investigate the functional roles of gap junctional communication in neuronal synchronization, cardiac rhythmicity, and other physiological and pathophysiological processes.

Mechanism of Action: Carbenoxolone is understood to block gap junction channels by binding to connexin proteins and interfering with the channel pore's formation and gating.[2] This action disrupts the electrical and metabolic coupling between adjacent cells. It is important to note that while effective, Carbenoxolone is not a completely specific gap junction blocker and can have several off-target effects.[5][6]

Quantitative Data: Efficacy and Off-Target Effects

The following tables summarize the quantitative data for Carbenoxolone's inhibitory activity on gap junctions and other channels.

Table 1: Inhibitory Concentrations of Carbenoxolone on Gap Junctions and Pannexins

| Target Channel | Cell Type / Expression System | Method | IC50 / Effective Concentration | Reference(s) |

| Astrocyte Gap Junctions | Rat Hippocampal Slices | Dual whole-cell patch clamp | ~220 µM (half reduction) | [7] |

| Cx26 | Xenopus oocytes | Electrophysiology | 21 µM | [1] |

| Cx38 | Xenopus oocytes | Electrophysiology | 34 µM | [1] |

| Cx43 | Bovine Aortic Endothelial Cells | Scrape-load dye transfer | Dose-dependent inhibition | [8] |

| Panx1 | Xenopus oocytes | Electrophysiology | 5 µM | [1] |

| Panx1 | Mouse Embryonic Kidney (HEK)293 cells | Electrophysiology | 4 µM | [1] |

| Panx1 | Human Embryonic Kidney (HEK)293 cells | Electrophysiology | 2 µM | [1] |

Table 2: Off-Target Effects of Carbenoxolone

| Target | Effect | Concentration | Cell Type / Preparation | Reference(s) |

| AMPA Receptors | Reduction of EPSCs | 10-100 µM | Mouse Hippocampal Neurons | [9] |

| NMDA Receptors | Reduction of EPSCs | 100 µM | Mouse Hippocampal Neurons | [9] |

| GABA-A Receptors | Reduction of IPSCs | 10-100 µM | Mouse Hippocampal Neurons | [5] |

| Voltage-gated Ca²⁺ Channels | Blockade of currents | IC50 = 48 µM | Retina | [1] |

| P2X₇ Receptors | Blockade | IC50 = 175 nM | Not specified | [1] |

| Action Potential Firing | Increased width, reduced rate | 50-100 µM | Mouse Hippocampal Neurons | [9] |

Experimental Protocols

Preparation of Carbenoxolone Stock Solution

Materials:

-

Carbenoxolone Disodium salt (M.Wt: 614.72 g/mol )

-

Sterile deionized water or DMSO

-

Sterile microcentrifuge tubes

Protocol:

-

Dissolving in Water: Carbenoxolone disodium salt is soluble in water up to 100 mM. For a 100 mM stock solution, dissolve 61.47 mg of Carbenoxolone in 1 ml of sterile deionized water. Gentle heating may be required to fully dissolve the compound.[10]

-

Dissolving in DMSO: Alternatively, a stock solution can be prepared in DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for up to 6 months or at -80°C for up to one year.[11]

Application of Carbenoxolone in Patch Clamp Experiments

This protocol provides a general guideline for applying Carbenoxolone to cultured cells or acute tissue slices during a patch clamp recording.

Materials:

-

Prepared cell culture or acute tissue slice in a recording chamber

-

Extracellular (bath) solution

-

Intracellular (pipette) solution

-

Carbenoxolone stock solution

-

Perfusion system

Protocol:

-

Establish a Stable Recording: Obtain a whole-cell patch clamp recording from the cell of interest and ensure a stable baseline recording for at least 5-10 minutes before applying Carbenoxolone.

-

Prepare Working Solution: Dilute the Carbenoxolone stock solution to the desired final concentration (typically 50-100 µM for brain slices) in the extracellular solution.[9] Ensure thorough mixing.

-

Bath Application: Perfuse the recording chamber with the Carbenoxolone-containing extracellular solution. The time to reach a steady-state block can vary, typically taking 10-15 minutes for gap junction channels.[6]

-

Monitor Effects: Continuously monitor the electrophysiological parameters of interest (e.g., junctional currents in dual patch recordings, spontaneous synaptic activity, or firing patterns).

-

Washout: To test for reversibility, perfuse the chamber with the control extracellular solution (without Carbenoxolone). Washout may be incomplete.[9]

Example Electrophysiological Solutions:

| Solution Type | Component | Concentration (mM) |

| Extracellular (ACSF for brain slices) | NaCl | 127 |

| KCl | 2.5 | |

| NaH₂PO₄ | 1.25 | |

| NaHCO₃ | 25 | |

| CaCl₂ | 2 | |

| MgCl₂ | 1 | |

| D-Glucose | 25 | |

| Intracellular (K-Gluconate based) | K-Gluconate | 140 |

| HEPES | 10 | |

| EGTA | 0.2 | |

| Mg-ATP | 4 | |

| Na₂-GTP | 0.3 | |

| Phosphocreatine | 10 |

Note: These are example solutions and may need to be optimized for your specific cell type and experimental goals.

Control Experiments

Due to the known off-target effects of Carbenoxolone, it is crucial to perform appropriate control experiments:

-

Vehicle Control: Apply the vehicle (e.g., water or DMSO at the same final concentration used for the CBX dilution) to the preparation to ensure it has no effect on the recorded parameters.

-

Use of an Inactive Analog: Glycyrrhizic acid, a precursor to Carbenoxolone, can be used as a negative control as it is generally considered inactive in blocking gap junctions at similar concentrations.[5]

-

Characterize Off-Target Effects: In your specific preparation, it is advisable to test for the known off-target effects of Carbenoxolone (e.g., on AMPA, NMDA, and GABA-A receptors) to properly interpret your results. This can be done by isolating these currents pharmacologically.[9]

-

Alternative Gap Junction Blockers: To confirm that the observed effects are due to gap junction blockade, consider using other, structurally different gap junction inhibitors such as mefloquine or mimetic peptides (e.g., Gap26, Gap27), keeping in mind their own potential off-target effects.[5][6]

Visualizing Pathways and Workflows

Signaling Pathway: Gap Junctions in Neuronal Synchronization

Caption: Carbenoxolone blocks gap junctions, inhibiting intercellular signaling.

Experimental Workflow: Patch Clamp with Carbenoxolone

References

- 1. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Gap Junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conduction System Tutorial [vhlab.umn.edu]

- 5. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Anti-Epileptic Effects of Carbenoxolone In Vitro and In Vivo [mdpi.com]

- 8. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Carbenoxolone Disodium for Calcium Imaging Studies in Neuronal Networks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbenoxolone Disodium (CBX), a derivative of glycyrrhizinic acid from licorice root, is a widely utilized pharmacological agent in neuroscience research.[1] It is primarily known for its function as a potent blocker of gap junctions, which are crucial for direct intercellular communication in neuronal and glial networks.[1][2] However, accumulating evidence reveals that Carbenoxolone possesses a more complex pharmacological profile, with significant off-target effects that are critical to consider in experimental design and data interpretation, especially in calcium imaging studies.[3][4][5]

These application notes provide a comprehensive overview of the use of Carbenoxolone Disodium in calcium imaging studies of neuronal networks. They are intended to guide researchers in designing experiments, presenting data, and interpreting results with a nuanced understanding of the compound's multifaceted actions.

Mechanism of Action

Carbenoxolone's primary mechanism of action is the blockade of gap junction channels, which are formed by connexin proteins.[1] This action disrupts electrical and metabolic coupling between cells.[2] In neuronal networks, this can alter synchronized activity and neuronal firing.[6]

Crucially for calcium imaging studies, Carbenoxolone has been demonstrated to directly inhibit voltage-gated calcium channels (VGCCs), particularly L-type VGCCs.[3][4][7] This inhibition can significantly reduce calcium influx triggered by neuronal depolarization, independent of its effects on gap junctions.[7][8] This direct action on calcium channels means that a reduction in intracellular calcium signals observed in the presence of Carbenoxolone cannot be solely attributed to the blockade of gap junctions.[3][4]

Furthermore, Carbenoxolone can influence other membrane conductances, affecting neuronal excitability and synaptic transmission.[2][5] It has also been shown to impact astrocyte function, including the release of gliotransmitters, which can, in turn, modulate neuronal activity and calcium signaling.[9][10]

Data Presentation: Quantitative Effects of Carbenoxolone

The following tables summarize the quantitative data on the effects of Carbenoxolone Disodium from various studies. These values can serve as a reference for designing concentration-response experiments.

| Parameter | Concentration | Cell/Tissue Type | Effect | Reference |

| Inhibition of light-evoked Ca2+ response | 50-100 µM | Isolated rat intrinsically photosensitive retinal ganglion cells (ipRGCs) | Complete abolishment of the light-evoked rise in intracellular Ca2+ ([Ca2+]i) | [7][8] |

| 0.1-100 µM | Isolated rat ipRGCs | Concentration-related reduction in light-evoked Ca2+ response | [7] | |

| Inhibition of Voltage-Gated Ca2+ Channels | 100 µM | Salamander retinal cones | 37% reduction in Ca2+ channel current | [4] |

| 100 µM | Isolated Müller cells | 52% reduction in Ca2+ channel current | [4] | |

| EC50: 48 µM | Salamander retinal cones | Dose-dependent reduction in Ca2+ channel current | [4] | |

| Effect on Neuronal Firing | 100 µM | Cultured hippocampal neurons | Reversible suppression of spontaneous action potential discharges and synchronized calcium oscillations | [6] |

| 100 µM | Cultured hippocampal neurons | Inhibition of bicuculline-induced epileptiform discharges | [11] | |

| Effect on Synaptic Transmission | 10-100 µM | Cultured mouse hippocampal neurons | Reduction in AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) | [5] |

Experimental Protocols

Protocol 1: Investigating the Role of Gap Junctions in Neuronal Network Synchrony using Calcium Imaging

This protocol is designed to assess the contribution of gap junctional communication to synchronized calcium activity in a neuronal culture.

Materials:

-

Neuronal cell culture (e.g., primary hippocampal or cortical neurons)

-

Fluorescent calcium indicator (e.g., Fluo-4 AM)

-

Carbenoxolone Disodium stock solution (e.g., 10 mM in sterile water or culture medium)

-

Imaging medium (e.g., HEPES-buffered saline)

-

Fluorescence microscope equipped for live-cell imaging

Procedure:

-

Cell Culture Preparation: Plate neurons at an appropriate density to allow for network formation. Culture for at least 12-15 days in vitro (DIV) to allow for the development of spontaneous network activity.[11]

-

Calcium Indicator Loading: Incubate the neuronal culture with a fluorescent calcium indicator such as Fluo-4 AM (e.g., 3 µM) for 30-60 minutes at 37°C.[11]

-

Baseline Imaging: Wash the cells with imaging medium and acquire baseline fluorescence images to monitor spontaneous calcium oscillations for a period of 5-10 minutes. This will establish the baseline network activity.

-

Carbenoxolone Application: Add Carbenoxolone Disodium to the imaging medium to a final concentration of 100 µM.[6][11]

-

Post-Treatment Imaging: Immediately begin acquiring fluorescence images for 10-20 minutes to observe the effect of Carbenoxolone on spontaneous calcium transients and network synchrony.

-

Washout: Gently wash the cells with fresh imaging medium to remove the Carbenoxolone.

-

Recovery Imaging: Continue imaging for another 10-20 minutes to assess the reversibility of the Carbenoxolone effect.

-

Data Analysis: Analyze the frequency and amplitude of calcium transients, as well as the synchronicity of firing across the neuronal network before, during, and after Carbenoxolone application.

Protocol 2: Differentiating Between Gap Junction Blockade and Off-Target Effects on Calcium Channels

This protocol helps to dissect the direct effects of Carbenoxolone on voltage-gated calcium channels from its effects on gap junctions.

Materials:

-

Same as Protocol 1

-

A known L-type voltage-gated calcium channel blocker (e.g., Nifedipine)

-

A known gap junction blocker with a different mechanism of action, if available (e.g., Meclofenamic acid, though it also has off-target effects to be aware of[7])

Procedure:

-

Follow steps 1-3 from Protocol 1 to establish baseline activity.

-

Application of VGCC Blocker: Apply a specific L-type VGCC blocker (e.g., 10 µM Nifedipine) and record calcium activity for 10-15 minutes. This will reveal the contribution of L-type VGCCs to the observed calcium signals.

-

Washout: Wash out the VGCC blocker.

-

Carbenoxolone Application: Once the activity returns to baseline, apply Carbenoxolone (100 µM) and record for 10-15 minutes.

-

Combined Application (Optional): After a washout and return to baseline, apply the VGCC blocker first, and then add Carbenoxolone to see if there is an additive effect.

-

Comparative Analysis: Compare the effects of the specific VGCC blocker and Carbenoxolone on the calcium dynamics. A similar reduction in calcium transients by both compounds would suggest a significant off-target effect of Carbenoxolone on VGCCs.

Mandatory Visualizations

Signaling Pathways and Experimental Logic

Caption: Carbenoxolone's multifaceted mechanism of action.

Caption: Workflow for assessing Carbenoxolone's effect on calcium dynamics.

Interpretation of Results and Considerations

When interpreting data from experiments using Carbenoxolone in calcium imaging studies, it is imperative to consider its multiple targets.

-